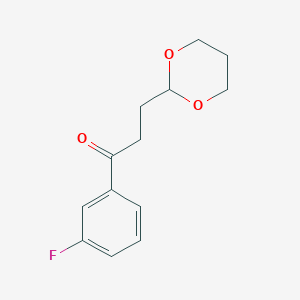

3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDWASFVSWYNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645926 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-00-0 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Elaboration of the Fluorinated Propiophenone (B1677668) Framework

The construction of the core 3'-fluoropropiophenone (B119259) structure is the foundational step upon which further molecular complexity is built. Methodologies for its synthesis are diverse, ranging from classic organometallic reactions to modern cross-coupling strategies, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

The reliable synthesis of 3'-fluoropropiophenone is crucial for its use as a key intermediate. Several robust methods have been established for its preparation.

Grignard reactions represent a classic and highly effective method for the formation of carbon-carbon bonds. sigmaaldrich.com The synthesis of propiophenones, including fluorinated analogues, can be efficiently achieved through the reaction of an appropriate aryl Grignard reagent with an electrophilic source of the propionyl group, such as propionitrile (B127096) or propionyl chloride.

For the synthesis of 3'-fluoropropiophenone, the process typically involves the preparation of 3-fluorophenylmagnesium bromide. This is generated by reacting 3-bromofluorobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com The resulting Grignard reagent is then reacted with propionitrile. The reaction proceeds through a nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of a ketimine intermediate. Subsequent acidic hydrolysis of this intermediate yields the desired 3'-fluoropropiophenone. A similar approach has been detailed for the synthesis of 3-methoxypropiophenone, achieving high yields and purity. ncl.res.ingoogle.com

The reaction can be summarized as follows:

Formation of Grignard Reagent: 3-FC₆H₄Br + Mg → 3-FC₆H₄MgBr

Addition to Nitrile: 3-FC₆H₄MgBr + CH₃CH₂CN → (3-FC₆H₄)(CH₃CH₂)C=NMgBr

Hydrolysis: (3-FC₆H₄)(CH₃CH₂)C=NMgBr + H₃O⁺ → 3-FC₆H₄C(=O)CH₂CH₃

This organometallic approach is highly versatile and can be adapted for various substituted aryl ketones. researchgate.netresearchgate.net

| Reagent | Role | Typical Solvent |

|---|---|---|

| 3-Bromofluorobenzene | Aryl Halide Precursor | THF / Diethyl Ether |

| Magnesium (Mg) | Metal for Reagent Formation | THF / Diethyl Ether |

| Propionitrile (CH₃CH₂CN) | Propionyl Group Source | THF / Diethyl Ether |

| Aqueous Acid (e.g., HCl) | Quenching/Hydrolysis Agent | Water |

An alternative and widely used method for preparing 3'-fluoropropiophenone is the oxidation of the corresponding secondary alcohol, 1-(3-fluorophenyl)propan-1-ol (B1342436). chemicalbook.com This precursor alcohol can be synthesized, for example, through the Grignard reaction of 3-fluorobenzaldehyde (B1666160) with ethylmagnesium bromide.

The oxidation of 1-(3-fluorophenyl)propan-1-ol to the ketone is a standard transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose. One effective and commonly cited method utilizes the Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone). chemicalbook.com The reaction is typically carried out at low temperatures (0–10 °C) to ensure selectivity and minimize side reactions. The secondary alcohol is dissolved in acetone, and the Jones reagent is added dropwise. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and the product is extracted, yielding 3'-fluoropropiophenone as an oil. chemicalbook.com

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0-10 °C | High yield, readily available | Uses toxic Cr(VI) |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), RT | Milder, avoids over-oxidation | Uses toxic Cr(VI) |

| Dess-Martin Periodinane (DMP) | DCM, RT | Metal-free, mild conditions | Expensive, potentially explosive |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | DCM, -78 °C to RT | Metal-free, mild, high yield | Requires low temp, unpleasant odor |

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form aryl-carbon bonds. While the Buchwald-Hartwig amination is specific to C-N bond formation, other named reactions under the broader "Buchwald coupling" umbrella, along with Suzuki and Negishi couplings, are powerful tools for constructing aryl ketones. wikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an arylboronic acid with an organohalide. organic-chemistry.org To synthesize 3'-fluoropropiophenone, this could involve coupling 3-fluorophenylboronic acid with a propionyl electrophile equivalent or, more commonly, coupling an aryl halide with a boron-containing propionyl synthon. This method is renowned for its mild reaction conditions and tolerance of a wide range of functional groups. udel.edu

The Negishi coupling provides another robust route, utilizing an organozinc reagent, which is then coupled with an organohalide in the presence of a nickel or palladium catalyst. researchgate.netillinois.edu For instance, 3-fluorophenylzinc chloride could be reacted with propionyl chloride. A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often allows for reactions to proceed under very mild conditions. youtube.com Carbonylative versions of these couplings, where carbon monoxide is introduced as the carbonyl source, are also powerful strategies for synthesizing aryl ketones from aryl halides. nih.govacs.org

These cross-coupling strategies offer significant advantages in terms of functional group compatibility and are often preferred for complex molecule synthesis where harsh Grignard conditions might be unsuitable.

Once the 3'-fluoropropiophenone core is assembled, further functionalization can introduce additional complexity and modulate the compound's properties. The position alpha (α) to the carbonyl group is particularly reactive and serves as a key site for modification.

The hydrogen atoms on the α-carbon of a ketone are acidic and can be removed by a base to form an enolate nucleophile. This enolate can then react with various electrophiles, allowing for the regioselective introduction of new functional groups.

α-Fluorination: The direct introduction of a fluorine atom at the α-position of a ketone is a valuable transformation. Research has demonstrated the α-fluorination of propiophenone and related ketones using hypervalent iodine reagents in the presence of a fluoride (B91410) source like triethylamine-hydrofluoric acid complex (TEA·HF). nih.govacs.orgscience.gov This method provides the corresponding α-fluoroketone derivatives in good yields under mild conditions. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, are also commonly used to react with pre-formed or in situ generated enolates, providing a metal-free pathway to α-fluorinated carbonyl compounds. organic-chemistry.org

α-Acyloxylation: This reaction introduces an acyloxy (-O-C(=O)R) group at the α-position. It can be achieved through various methods, including the reaction of ketone enolates with electrophilic acyloxylating agents. Visible-light-driven, metal-free photoredox catalysis has emerged as a green and practical protocol for the oxo-acyloxylation of olefins to produce α-acyloxy ketones. organic-chemistry.org Other general methods for the α-acyloxylation of carbonyl compounds have also been well-established, providing a toolkit for modifying the propiophenone scaffold. sigmaaldrich.com This functionalization can be a key step in building more complex molecular architectures.

Regioselective Functionalization of Propiophenone Scaffolds

Chemo- and Regioselective Modulations of the Propiophenone Moiety

The propiophenone moiety presents multiple sites for chemical reaction: the carbonyl group, the alpha-carbon, and the fluorinated aromatic ring. Achieving selectivity in reactions involving this part of the molecule is crucial for its use as a synthetic intermediate. mdpi.comresearchgate.net A reaction is considered chemoselective if it acts on one functional group in the presence of others. youtube.comyoutube.com Regioselectivity refers to reactions that favor one direction or region of a reacting molecule over others. youtube.comyoutube.com

Key selective transformations of the propiophenone core include:

Reactions at the Carbonyl Group: The ketone can undergo nucleophilic addition reactions. For instance, reduction with sodium borohydride (B1222165) would chemoselectively reduce the ketone to a secondary alcohol while leaving the aromatic ring and the 1,3-dioxane (B1201747) acetal (B89532) untouched. The 1,3-dioxane group is stable under these basic and reductive conditions. thieme-connect.deorganic-chemistry.org

Reactions at the α-Carbon: The protons on the carbon atom adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, in a regioselective manner. The resulting functionalization at the α-position is a common strategy for building molecular complexity.

Reactions on the Aromatic Ring: The fluorine atom on the phenyl ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Therefore, reactions like nitration or further halogenation would be directed primarily to the positions ortho and para to the fluorine atom. The regiochemical outcome would be influenced by the steric hindrance imposed by the propiophenone side chain.

Synthesis and Manipulation of the 1,3-Dioxane Ring System

The 1,3-dioxane ring in the target molecule serves as a cyclic acetal, a widely used protecting group for carbonyl compounds in organic synthesis. thieme-connect.denih.gov Its formation, stability, and cleavage are fundamental aspects of its application.

The most common method for synthesizing 1,3-dioxanes is the direct acetalization of a carbonyl compound. organic-chemistry.org

1,3-Dioxanes are readily prepared by the condensation of an aldehyde or a ketone with a 1,3-diol, such as propane-1,3-diol. organic-chemistry.org This equilibrium reaction involves the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization with the second hydroxyl group of the diol to form the stable six-membered dioxane ring. To drive the reaction to completion, the water generated during the reaction is typically removed, often using a Dean-Stark apparatus. organic-chemistry.org

The formation of acetals is catalyzed by acid. organic-chemistry.org Brønsted acids like p-toluenesulfonic acid (TsOH) or Lewis acids such as zinc chloride are commonly employed. thieme-connect.de The acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of the 1,3-diol. The reaction is reversible and is driven forward by the removal of water. organic-chemistry.org

| Catalyst | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (TsOH) | Refluxing toluene (B28343) with Dean-Stark trap | Standard and effective Brønsted acid catalyst. | thieme-connect.deorganic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Mild reaction conditions | Highly efficient and chemoselective Lewis acid catalyst. | organic-chemistry.org |

| Iodine (I₂) | Neutral, aprotic conditions | Mild catalyst for carbonyls sensitive to strong acids. | organic-chemistry.org |

| Formic Acid (HCO₂H) | Room temperature | Can be used as both catalyst and solvent. | thieme-connect.de |

Besides direct condensation, other strategies can be employed for 1,3-dioxane synthesis.

Intramolecular Cyclization: This approach can be used to form dioxane rings from specifically designed precursors. For example, the acid-catalyzed intramolecular cyclization of diethylene glycol can produce 1,4-dioxane. google.com A related principle can be applied to synthesize substituted 1,3-dioxanes from suitable polyhydroxy precursors. mdpi.com A plausible mechanism involves the formation of a hemiacetal followed by an intramolecular oxa-Michael reaction. researchgate.net

Transacetalization: This method involves the transfer of an acetal group from a simple, volatile alcohol to a diol. researchgate.net For instance, reacting a carbonyl compound's dimethyl acetal with a 1,3-diol in the presence of an acid catalyst results in the formation of the more stable 1,3-dioxane ring. This is often a very mild and efficient method for protecting diols. thieme-connect.demdpi.com

The utility of the 1,3-dioxane as a protecting group stems from its distinct stability profile.

Stability: 1,3-Dioxanes are robust and stable under a variety of conditions, including exposure to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. thieme-connect.deorganic-chemistry.org This stability allows for extensive chemical modifications on other parts of a molecule without affecting the protected carbonyl group.

Deprotection: The cleavage of the 1,3-dioxane ring, or deprotection, is most commonly achieved by acid-catalyzed hydrolysis. organic-chemistry.org The presence of water and a catalytic amount of acid shifts the equilibrium back towards the starting carbonyl compound and the 1,3-diol. For substrates sensitive to aqueous acid, deprotection can be performed via acid-catalyzed transacetalization with a ketone like acetone. organic-chemistry.org Certain specialized dioxane derivatives can also be cleaved under other conditions, such as catalytic hydrogenation. tandfonline.com

| Deprotection Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄, AcOH) | Mild heating in a wet solvent. | organic-chemistry.org |

| Acid-Catalyzed Transacetalization | Acetone or other ketone, acid catalyst (e.g., TsOH) | Anhydrous conditions, useful for acid-sensitive substrates. | organic-chemistry.org |

| Lewis Acid Catalysis | Zirconium tetrachloride (ZrCl₄) | Mild conditions, highly efficient. | organic-chemistry.org |

| Catalytic Hydrogenation | Pd-C, H₂ (1 atm) | Specific for certain derivatives (e.g., 4-phenyl-1,3-dioxolanes), mild and selective. | tandfonline.com |

Dioxane Ring Stability and Deprotection Strategies

Acid-Catalyzed Hydrolysis for Carbonyl Regeneration

The 1,3-dioxane group serves as a robust protecting group for the carbonyl functionality in 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone. Its removal, or deprotection, is a critical step to regenerate the parent carbonyl compound, which is typically accomplished through acid-catalyzed hydrolysis. This reaction is fundamentally the reverse of the protection step (acetal formation). organic-chemistry.org

The mechanism involves the protonation of one of the dioxane's oxygen atoms by an acid catalyst, making it a better leaving group. The subsequent cleavage of the C-O bond is facilitated by the attack of a water molecule. This process leads to the formation of a hemiacetal intermediate, which is unstable and readily breaks down to yield the desired carbonyl compound (the propiophenone derivative) and 1,3-propanediol. organic-chemistry.org The reaction is driven to completion by the presence of excess water in the reaction medium. organic-chemistry.org A variety of Brønsted and Lewis acids can be employed to catalyze this transformation. organic-chemistry.orgthieme-connect.de Modern approaches also utilize protic ionic liquids in aqueous media, which can act as dual-activation catalysts for the efficient cleavage of such acetal groups. researchgate.net

Conditions for Selective Deprotection

In the synthesis of complex molecules, it is often necessary to remove the dioxane protecting group without affecting other acid-sensitive functionalities within the molecule. This requirement has led to the development of numerous chemoselective deprotection methods. The choice of reagent and conditions is paramount for achieving high selectivity.

Mild, neutral, or non-acidic conditions are often preferred. For instance, aqueous dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively hydrolyze acetals under neutral conditions, preserving other acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. oup.com Another strategy involves using nickel boride, generated in situ, which provides a mild and efficient method for the deprotection of 1,3-dioxolanes and acetals, leaving halo and alkoxy groups intact. rsc.orgresearchgate.net The use of an imidazolium-based protic ionic liquid as a catalyst in an aqueous medium also allows for the deprotection of acetals under benign conditions that tolerate a wide array of functional groups, including TBDMS, N-tert-butyloxycarbonyl (N-Boc), and various esters. researchgate.net

The following table summarizes various conditions for the selective deprotection of dioxane and related acetal protecting groups:

| Reagent/System | Conditions | Tolerated Functional Groups | Reference |

|---|---|---|---|

| Aqueous DMSO | Neutral, heating | TBDMS, MOM, THP ethers | oup.com |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol, ambient temperature | Halo, alkoxy, methylenedioxy groups | rsc.orgresearchgate.net |

| Protic Ionic Liquid | Aqueous medium, 70°C | TBDMS, N-Boc, esters, glycosidic linkages | researchgate.net |

| Iodine (catalytic) | Acetone, neutral conditions | Double bonds, hydroxyl, acetate, furyl, TBDMS ethers | organic-chemistry.org |

| Erbium(III) triflate (Er(OTf)₃) | Wet nitromethane, room temperature | Gentle Lewis acid catalysis | organic-chemistry.org |

Convergent and Divergent Synthetic Routes to this compound

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies, each offering distinct advantages.

Conversely, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to create a library of structurally related compounds. nih.gov This strategy is particularly useful for structure-activity relationship (SAR) studies, where systematic modification of a core structure is desired. A divergent approach to the target molecule might start from a common intermediate that could be functionalized to introduce the fluorine atom or the dioxane moiety at a later stage, allowing for the synthesis of various analogs.

Strategies for Coupling the Propiophenone and Dioxane Fragments

In a convergent synthesis, the crucial step is the formation of the C-C bond to link the two main fragments. The specific disconnection strategy determines the choice of coupling reaction. One plausible retrosynthetic disconnection is between the carbonyl carbon and the adjacent methylene (B1212753) group, suggesting a Friedel-Crafts-type reaction. For instance, a 3-fluorobenzene derivative could be acylated with a reagent containing the protected propiophenone side chain.

Another powerful strategy involves modern cross-coupling reactions. Radical-based cross-coupling methods, for example, offer a robust way to form C-C bonds under mild conditions, often with high functional group tolerance. youtube.com A precursor bearing the 3-fluorophenyl group could be coupled with a fragment containing the dioxane-protected keto-aldehyde. For instance, an organometallic reagent derived from 1-bromo-3-fluorobenzene (B1666201) could be coupled with an appropriate electrophilic partner containing the dioxane moiety. Alternatively, a Grignard reaction between ethylmagnesium bromide and 3-fluorobenzonitrile (B1294923) could form the 3-fluoropropiophenone core, which could then be further functionalized. chemicalbook.com

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions. This is a multifactorial problem where variables such as temperature, solvent, catalyst, and reactant concentrations are interdependent. beilstein-journals.org

Historically, optimization has been an empirical process of trial and error. beilstein-journals.org However, modern approaches may employ statistical methods like Design of Experiments (DoE) or machine learning algorithms to more efficiently explore the complex parameter space and identify optimal conditions. beilstein-journals.org For related propiophenone syntheses, it has been shown that controlling reaction temperature and the molar ratio of reactants is critical for minimizing the formation of by-products. epo.orggoogle.com For instance, in the vapor-phase synthesis of propiophenone, the addition of water or specific secondary alcohols was found to suppress the formation of isobutyrophenone. epo.orggoogle.com These principles of controlling stoichiometry and using additives to influence reaction pathways are broadly applicable.

The table below outlines key parameters typically considered for reaction optimization:

| Parameter | Considerations for Optimization | Potential Impact |

|---|---|---|

| Temperature | Balancing reaction rate against side reactions and decomposition. | Yield, selectivity, reaction time. |

| Solvent | Solubility of reactants, polarity, boiling point, and interaction with catalysts. | Reaction rate, yield, product isolation. |

| Catalyst | Type (e.g., Lewis acid, transition metal), loading, and activity. | Rate, selectivity, efficiency. |

| Concentration | Stoichiometry of reactants and concentration of all species. | Reaction order, rate, suppression of side reactions. |

| Additives/Co-catalysts | Bases, acids, or other reagents that can influence the reaction pathway. | Selectivity, yield, catalyst stability. google.com |

Protecting Group Strategies for Multifunctional Intermediates

The synthesis of the target molecule may involve intermediates that possess multiple reactive functional groups. To achieve the desired chemical transformations selectively, a carefully planned protecting group strategy is essential. numberanalytics.comjocpr.com The 1,3-dioxane itself is a protecting group for a carbonyl function. If other groups like hydroxyls, amines, or other carbonyls are present, they too may require temporary protection.

The concept of orthogonal protection is particularly powerful in complex syntheses. numberanalytics.comjocpr.com It involves using multiple protecting groups in the same molecule that can be removed under distinct and non-interfering conditions. numberanalytics.comresearchgate.net For example, an intermediate might contain an acid-labile 1,3-dioxane, a fluoride-labile silyl (B83357) ether (e.g., TBDMS) protecting an alcohol, and a hydrogenolysis-labile carbamate (B1207046) (e.g., Cbz) protecting an amine. This allows for the sequential deprotection and reaction of each functional group without affecting the others. numberanalytics.com The choice of protecting group must consider its stability towards all subsequent reaction steps, as well as the conditions required for its eventual removal. researchgate.net

Below are examples of orthogonal protecting groups commonly used in organic synthesis:

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Carbonyl | 1,3-Dioxane | - | Aqueous Acid (e.g., HCl, p-TsOH) organic-chemistry.org |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS/TBS | Fluoride source (e.g., TBAF) numberanalytics.com |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) numberanalytics.com |

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) researchgate.net |

| Alcohol | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

Catalytic Systems in the Synthesis of Related Structures

Catalysis is a cornerstone of efficient synthesis for structures related to this compound. Various catalytic systems are employed to facilitate key transformations, enhance selectivity, and promote greener chemical processes.

For the introduction of fluorine, modern catalytic methods are increasingly employed. These can include transition metal catalysts (e.g., palladium, copper) or organocatalysts to achieve site-selective fluorination. mdpi.comnumberanalytics.com Enzymatic approaches also represent a promising frontier for the synthesis of fluorinated compounds, offering high selectivity under mild conditions. the-innovation.orgnih.gov

The formation of the ketone structure itself can be achieved through various catalytic methods. Friedel-Crafts acylation, a classic method for forming aryl ketones, is typically catalyzed by Lewis acids such as AlCl₃ or FeCl₃. Transition metal-catalyzed cross-coupling reactions provide a versatile alternative for constructing the carbon skeleton. For transformations of the final product, such as reductive amination of the propiophenone ketone, catalysts based on gold have shown high efficiency. researchgate.net Furthermore, iron(III) fluorinated porphyrins have been developed as effective catalysts for oxidation reactions under green conditions, which could be relevant for the synthesis of precursors or derivatives. mdpi.com

The following table highlights various catalytic systems relevant to the synthesis of fluorinated propiophenones and related compounds:

| Reaction Type | Catalyst System | Purpose | Reference |

|---|---|---|---|

| Fluorination | Transition Metals (Pd, Cu), Organocatalysts | Enantioselective or regioselective C-F bond formation. | mdpi.comnumberanalytics.com |

| Fluorination | Enzymes (e.g., fluorinases) | Biocatalytic synthesis of fluorinated compounds. | the-innovation.orgnih.gov |

| Aryl Ketone Synthesis | Lewis Acids (e.g., AlCl₃) | Catalysis of Friedel-Crafts acylation. | google.com |

| Reductive Amination | Gold nanoparticles on supports (e.g., Au/TiO₂) | Conversion of the ketone to an amine. | researchgate.net |

| Oxidation | Iron(III) Fluorinated Porphyrins | Green oxidation of aromatic precursors. | mdpi.com |

Organocatalysis in Stereoselective Fluorination and Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. For ketones and related carbonyl compounds, organocatalysis via enamine or enolate intermediates is a cornerstone for stereoselective functionalization.

Stereoselective Fluorination: Although the fluorine atom in the target molecule is on the aromatic ring, organocatalytic methods are well-established for the asymmetric α-fluorination of ketones. nih.govnih.gov Should a synthetic route require fluorination at the carbon adjacent to the carbonyl group of a propiophenone precursor, an organocatalytic approach using a chiral amine (like a cinchona alkaloid derivative) and an electrophilic fluorine source (such as N-Fluorobenzenesulfonimide, NFSI) could be employed. nih.gov The catalyst would form a chiral enamine intermediate with the ketone, which then directs the attack of the fluorine source to one face of the molecule, thereby controlling the stereochemistry of the newly formed C-F bond.

Stereoselective Functionalization: Beyond fluorination, organocatalysis provides powerful tools for the functionalization of ketones. nih.gov For instance, the methylene group adjacent to the carbonyl in a propiophenone scaffold can be targeted for various asymmetric transformations, including aldol (B89426) reactions, Michael additions, and aminations. A chiral organocatalyst could be used to generate a stereodefined enolate or enamine from a precursor to this compound, which could then react with various electrophiles. This allows for the introduction of new stereocenters with high levels of control, building molecular complexity.

Table 1: Organocatalytic Approaches Relevant to Propiophenone Scaffolds

| Transformation | Catalyst Type | Reagent Example | Potential Outcome |

|---|---|---|---|

| Asymmetric α-Fluorination | Chiral Primary Amine | N-Fluorobenzenesulfonimide (NFSI) | Enantioselective introduction of a fluorine atom alpha to the carbonyl. |

| Asymmetric Aldol Reaction | Proline Derivatives | Aldehydes | Stereoselective formation of a β-hydroxy ketone structure. |

Hypervalent Iodine Catalysis for Acetal and Organofluorine Synthesis

Hypervalent iodine reagents have emerged as versatile, mild, and environmentally benign alternatives to heavy metal oxidants in a wide range of chemical transformations. nih.gov Their reactivity is particularly relevant to both the formation of acetals and the synthesis of organofluorine compounds. arkat-usa.org

Acetal Synthesis: The 1,3-dioxane group in the target molecule is a cyclic acetal, typically formed by the acid-catalyzed reaction of a ketone or aldehyde with 1,3-propanediol. Hypervalent iodine(III) reagents can promote and catalyze oxidative cyclizations and related reactions that form heterocyclic structures, including acetal-like systems, under mild conditions. For instance, they are known to facilitate the functionalization of alkenes, which can lead to the formation of dioxolane intermediates. beilstein-journals.org A hypothetical pathway could involve a hypervalent iodine-mediated reaction on a suitable unsaturated precursor to construct the dioxane ring.

Organofluorine Synthesis: Hypervalent iodine compounds are instrumental in modern fluorination chemistry. chemrxiv.org Reagents such as (difluoroiodo)arenes can act as electrophilic fluorine sources, while catalytic systems can be generated in situ from an iodoarene precursor and an oxidant. thieme-connect.deresearchgate.net While the Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring, hypervalent iodine chemistry offers alternative pathways. For example, catalytic Balz-Schiemann-type reactions have been developed using hypervalent iodine reagents. arkat-usa.org Furthermore, these reagents are widely used for the fluorination of alkenes and ketones, providing complementary methods to those seen in organocatalysis. arkat-usa.orgthieme-connect.de

Table 2: Applications of Hypervalent Iodine Reagents in Relevant Syntheses

| Application | Reagent/Catalyst System | Description |

|---|---|---|

| α-Fluorination of Ketones | PhI(OAc)₂ / Fluoride Source | In situ generation of a fluorinating agent for the α-fluorination of ketone substrates. thieme-connect.de |

| Fluorination of Alkenes | λ³-Fluoroiodanes | Electrophilic addition of fluorine across a double bond, often with unique selectivity. chemrxiv.org |

| Aryl Fluoride Synthesis | ArI(III) Catalysts | Catalytic variants of fluorination reactions for aromatic systems. arkat-usa.org |

Transition Metal-Free Synthetic Approaches

The development of transition-metal-free reactions is a major goal in green chemistry, aiming to avoid the cost, toxicity, and contamination issues associated with residual metals. mdpi.com For the synthesis of this compound, several key bond-forming steps could potentially be achieved without transition metals.

Aromatic C-F Bond Formation: The formation of the aryl-fluoride bond is a critical step. While many methods rely on transition metals, nucleophilic aromatic substitution (SNAr) on a suitably activated precursor (e.g., with a nitro or cyano directing group) is a classic metal-free approach. More recently, methods involving C-F bond activation under metal-free conditions, often using Lewis acids or photochemistry, have been developed for functionalizing fluoroaromatics. tib.euresearchgate.netrsc.org

C-C Bond Formation: The propiophenone skeleton is often assembled via Friedel-Crafts acylation, a classic transition-metal-free reaction where a Lewis acid like AlCl₃ promotes the reaction between an acyl chloride and an aromatic ring. In this case, 3-fluorobenzoyl chloride could be reacted with a suitable three-carbon synthon. Alternatively, directed ortho-lithiation is a powerful metal-free strategy for functionalizing aromatic rings, which could be used to build the ketone structure onto a fluorinated aromatic precursor. nih.gov

Table 3: Selected Transition Metal-Free Methodologies

| Reaction Type | Reagents | Bond Formed |

|---|---|---|

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Aryl C-C (ketone) |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., KF) | Aryl C-F |

| Directed ortho-Lithiation | Organolithium Base (e.g., s-BuLi) | Aryl C-C |

Reactivity Profiling and Advanced Chemical Transformations

Electrophilic and Nucleophilic Reactivity of the Propiophenone (B1677668) Moiety

The propiophenone core of the molecule is characterized by the presence of a carbonyl group and an adjacent alpha-carbon, both of which are key centers of reactivity. The fluorine atom on the phenyl ring also influences the electronic properties of this moiety.

The carbonyl group in the propiophenone segment is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity allows for a wide range of nucleophilic addition reactions, leading to the formation of various derivatives.

Common nucleophilic addition reactions at the carbonyl carbon include the formation of:

Oximes: Reaction with hydroxylamine (B1172632) yields an oxime, a compound containing a C=N-OH functional group. researchgate.net

Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) results in the formation of hydrazones. researchgate.net

Schiff Bases (Imines): Reaction with primary amines leads to the formation of imines, which contain a C=N-R functional group.

These reactions are fundamental in synthetic organic chemistry for the derivatization and characterization of ketones. The reactivity of the carbonyl group can be influenced by the electronic nature of the substituents on the aromatic ring. The presence of an electron-withdrawing fluorine atom at the 3'-position is expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted propiophenone. learncbse.in

Table 1: Examples of Carbonyl Derivative Formation from Propiophenone Analogs

| Reactant | Product Type | General Reaction |

| Hydroxylamine (NH₂OH) | Oxime | C=O + NH₂OH → C=NOH + H₂O |

| Hydrazine (NH₂NH₂) | Hydrazone | C=O + NH₂NH₂ → C=NNH₂ + H₂O |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | C=O + R-NH₂ → C=NR + H₂O |

This table is generated based on established chemical principles of ketone reactivity.

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons. The presence of the electron-withdrawing carbonyl group stabilizes the conjugate base, an enolate, through resonance. This enolate is a potent nucleophile and can react with a variety of electrophiles at the alpha-carbon.

Key reactions involving the alpha-carbon include:

Alpha-Halogenation: In the presence of an acid or base catalyst, the alpha-carbon can be halogenated with reagents like Br₂ or Cl₂. libretexts.org Acid-catalyzed halogenation proceeds through an enol intermediate, while base-promoted halogenation involves the enolate. libretexts.org The presence of a fluorine atom on the phenyl ring can influence the acidity of the alpha-protons and thus the rate of enolization or enolate formation. α-Halogenated ketones are versatile synthetic intermediates. beilstein-journals.orgnih.gov

Alpha-Alkylation: The enolate can act as a nucleophile in SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the alpha-position. This is a powerful method for elaborating the carbon skeleton of the molecule.

The regioselectivity of these reactions is an important consideration, as deprotonation can potentially occur at either of the two alpha-carbons of the propiophenone moiety. However, the methylene (B1212753) (CH₂) group is generally more acidic and less sterically hindered than the methyl (CH₃) group, favoring reactions at this position.

Table 2: Representative Alpha-Carbon Functionalization Reactions

| Reaction Type | Reagents | Product |

| α-Bromination (Acid-catalyzed) | Br₂, CH₃COOH | α-Bromoketone |

| α-Chlorination (Base-promoted) | Cl₂, NaOH | α-Chloroketone |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | α-Alkylketone |

This table illustrates common transformations based on the principles of enolate chemistry.

Chemical Behavior of the 1,3-Dioxane (B1201747) Acetal (B89532) Linkage

The 1,3-dioxane ring is a cyclic acetal that serves as a protecting group for a carbonyl functionality. Its stability and reactivity are highly dependent on the reaction conditions, particularly the pH.

A defining characteristic of the 1,3-dioxane acetal is its differential stability in acidic and basic media.

Stability in Base: 1,3-Dioxanes are generally stable under basic and nucleophilic conditions. thieme-connect.de This stability allows for chemical modifications to be performed on other parts of the molecule, such as the propiophenone moiety, without affecting the acetal.

Lability in Acid: In contrast, acetals are readily hydrolyzed under acidic conditions to regenerate the parent carbonyl compound and the diol. thieme-connect.de The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.

This acid-lability is a cornerstone of its use as a protecting group, allowing for its selective removal when desired.

Under specific conditions, the 1,3-dioxane ring can undergo various ring-opening and rearrangement reactions beyond simple hydrolysis. These transformations can be synthetically useful for accessing different molecular architectures.

Reductive Ring Opening: Treatment with reducing agents in the presence of a Lewis acid, such as LiAlH₄/AlCl₃, can lead to the reductive cleavage of one of the C-O bonds of the acetal, yielding a mono-protected 1,3-diol. The regioselectivity of this ring opening can often be controlled by the substitution pattern on the dioxane ring and the reaction conditions.

Acid-Catalyzed Rearrangements: In the presence of strong acids, 1,3-dioxanes can undergo rearrangements. For instance, isomerization to β-alkoxy aldehydes has been observed. Additionally, rearrangements involving intramolecular nucleophilic attack following ring opening can lead to the formation of new heterocyclic systems.

The 1,3-dioxane moiety in 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone can be considered a "latent" or masked aldehyde group. This has significant implications for multi-step synthesis.

By protecting the aldehyde functionality as a 1,3-dioxane, its inherent reactivity is temporarily suppressed. This allows for chemical transformations to be carried out on the propiophenone portion of the molecule that would otherwise be incompatible with a free aldehyde. For example, the enolate chemistry at the alpha-carbon of the propiophenone can be explored without interference from the aldehyde.

Once the desired modifications are complete, the 1,3-dioxane can be readily deprotected under acidic conditions to unmask the aldehyde. This aldehyde can then participate in a variety of subsequent reactions, such as:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Wittig reactions to form alkenes.

Grignard reactions to form secondary alcohols.

This strategy of masking and unmasking a functional group is a powerful tool in organic synthesis, enabling the construction of complex molecules with high degrees of control and efficiency. The use of 2-aryl-1,3-dithianes, a sulfur analog of dioxanes, in umpolung (reversed polarity) strategies to generate acyl anion equivalents further highlights the synthetic potential of such masked carbonyl functionalities. nih.gov

Stereoelectronic Effects of the 3'-Fluorine Substituent on Reactivity

Influence on Aromatic Ring Activation/Deactivation

The reactivity of the aromatic ring towards substitution reactions is profoundly influenced by the 3'-fluoro substituent. Fluorine's high electronegativity exerts a powerful inductive effect, pulling electron density away from the aromatic system through the sigma bond framework. researchgate.netvaia.com This effect generally deactivates the ring, making it less nucleophilic and thus less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.

However, the lone pairs on the fluorine atom can be delocalized into the aromatic π-system, a resonance effect that donates electron density. researchgate.net While this +R effect directs incoming electrophiles to the ortho and para positions, it is generally weaker than the -I effect for halogens. In the case of this compound, the fluorine is in the meta position relative to the propiophenone side chain. The inductive effect strongly deactivates the entire ring, particularly the ortho and para positions relative to the fluorine. Consequently, the ring is significantly deactivated towards EAS.

Conversely, for nucleophilic aromatic substitution (SNAr), a meta-located fluorine atom can be activating. researchgate.net The strong electron-withdrawing nature of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) formed during a nucleophilic attack, thereby lowering the activation energy for the substitution reaction. researchgate.net This effect is compounded by the deactivating nature of the meta-directing acyl group.

| Reaction Type | Effect of 3'-Fluoro Group | Primary Electronic Influence | Kinetic Consequence |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating | Inductive Effect (-I) > Resonance Effect (+R) | Slower reaction rate compared to unsubstituted propiophenone |

| Nucleophilic Aromatic Substitution (SNAr) | Activating | Strong Inductive Effect (-I) | Faster reaction rate for substitution at other positions |

Impact on Carbonyl Electrophilicity and Reaction Kinetics

The stereoelectronic influence of the 3'-fluoro substituent extends to the reactivity of the carbonyl group in the propiophenone chain. The electron-withdrawing inductive effect of the meta-fluorine atom is transmitted through the aromatic ring to the carbonyl carbon. This withdrawal of electron density increases the partial positive charge (δ+) on the carbonyl carbon, thereby enhancing its electrophilicity.

An increase in carbonyl electrophilicity makes the compound more susceptible to nucleophilic attack. This is expected to accelerate the kinetics of reactions involving the addition of nucleophiles to the carbonyl group, such as Grignard reactions, reductions with hydride reagents (e.g., sodium borohydride), and cyanohydrin formation. While the resonance effect of fluorine donates electron density to the ring, its transmission to the meta-positioned carbonyl group is minimal, leaving the inductive effect as the dominant factor influencing carbonyl reactivity. The enhanced electrophilicity can lead to faster reaction times and potentially allow for reactions to proceed under milder conditions compared to the non-fluorinated analogue. acgpubs.org

Development of Derivatization Pathways for Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Derivatization can be targeted at the aromatic ring, the alkyl chain, or the dioxane moiety.

Functionalization of the Aromatic Ring

Further substitution on the aromatic ring is governed by the directing effects of the two existing substituents: the 3'-fluoro group and the 1'-acyl group.

Acyl Group: The propiophenone carbonyl is a deactivating, meta-directing group.

Alternatively, nucleophilic aromatic substitution (SNAr) could be employed, particularly to replace the fluorine atom. This typically requires a strong nucleophile and conditions that can overcome the activation energy, often facilitated by the presence of additional electron-withdrawing groups on the ring. acgpubs.org

Modifications of the Alkyl Chain and Dioxane Ring

The alkyl chain and dioxane ring provide additional handles for creating structural diversity.

Alkyl Chain Modification: The protons on the carbon alpha to the carbonyl group (the methylene group) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for α-alkylation, α-halogenation, or α-acylation. For instance, α-benzoxylation of propiophenones has been achieved using terminal aryl alkenes as surrogates under catalytic conditions. researchgate.net The carbonyl group itself can be reduced to a secondary alcohol, which can be further functionalized or eliminated.

Dioxane Ring Modification: The 1,3-dioxane ring is a cyclic acetal, which serves as a protecting group for a carbonyl or a 1,3-diol. thieme-connect.de This group is generally stable to basic, oxidative, and reductive conditions but is labile in the presence of acid. thieme-connect.de Acid-catalyzed hydrolysis will cleave the dioxane ring, revealing the parent 1,3-diol and the aldehyde from which it was formed. researchgate.net This deprotection strategy could be the first step in a sequence to modify the underlying structure before re-formation of a different cyclic acetal or further reaction on the liberated functional groups. The synthesis of functionalized 1,4-dioxanes often proceeds through epoxide ring-opening followed by cyclization, highlighting pathways for creating more complex heterocyclic systems. thieme-connect.comenamine.netepa.gov

| Molecular Moiety | Reaction Type | Potential Outcome | Key Reagents/Conditions |

|---|---|---|---|

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of NO₂, Br, Cl, SO₃H at the 5'-position | HNO₃/H₂SO₄; Br₂/FeBr₃; SO₃/H₂SO₄ (Forcing conditions) |

| Nucleophilic Aromatic Substitution | Replacement of 3'-F with OMe, NR₂, etc. | NaOMe, HNR₂; Strong nucleophile | |

| Alkyl Chain | α-Functionalization | Alkylation, Halogenation at the α-carbon | Base (e.g., LDA), followed by R-X or X₂ |

| Carbonyl Reduction | Conversion of C=O to CH(OH) | NaBH₄, LiAlH₄ | |

| Dioxane Ring | Acid-Catalyzed Hydrolysis | Ring opening to reveal 1,3-diol and aldehyde | Aqueous acid (e.g., HCl, H₂SO₄) |

Stereochemical and Conformational Aspects

Conformational Analysis of Fluorinated Propiophenone (B1677668) Systems

The presence of a fluorine atom on the phenyl ring introduces electronic effects that can influence the conformational landscape of the propiophenone backbone. Computational and spectroscopic methods are key to understanding these preferences.

In fluorinated aromatic compounds, through-space spin-spin coupling between the fluorine nucleus and nearby protons or carbons can provide valuable information about molecular conformation. researchgate.netresearchgate.net This phenomenon, observable via NMR spectroscopy, occurs when non-bonded atoms are close enough in space for their electron orbitals to overlap. anu.edu.au For a molecule like 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone, such couplings could potentially be observed between the fluorine atom at the 3' position and the protons of the ethyl group or the C2 proton of the dioxane ring.

The magnitude of these coupling constants is highly dependent on the internuclear distance, decaying exponentially as the distance increases. rsc.orgnih.gov Therefore, the presence and size of a through-space J-coupling can help determine the preferred rotational conformer around the C(carbonyl)-C(phenyl) and C(carbonyl)-C(ethyl) bonds. For instance, a significant coupling between ¹⁹F and the methylene (B1212753) protons of the ethyl group would suggest a conformation where these groups are held in close proximity.

Studies on analogous α-fluoroketones have shown that fluorine substitution can significantly impact conformational energies. beilstein-journals.orgnih.gov While the fluorine in the title compound is on the aromatic ring, similar principles apply. The conformation of the propiophenone fragment is likely to exist in equilibrium between s-cis and s-trans forms, referring to the arrangement of the phenyl ring and the ethyl group relative to the carbonyl double bond. Analysis of related fluorinated chalcones also indicates that different conformers can coexist, with small energy differences between them. researchgate.net

Table 1: Representative ¹⁹F-¹H Through-Space Coupling Constants in Analogous Systems

| Interacting Nuclei | System Type | Typical J-Coupling (Hz) | Inferred Proximity |

|---|---|---|---|

| ¹⁹F, ¹H (methyl) | o-Fluorotoluene derivative | 1-10 | Close spatial arrangement |

| ¹⁹F, ¹H (formyl) | o-Fluorobenzaldehyde | ~5 | Planar conformation favored |

| ¹⁹F, ¹H (methylene) | Fluorinated triptycene | 6-9 | Rigid system holding groups close |

Note: Data is illustrative and derived from general findings in the literature on through-space couplings. researchgate.net

The rotation around single bonds, particularly the C(aryl)-C(carbonyl) and C(carbonyl)-C(alkyl) bonds, is not free but is hindered by specific energy barriers. These barriers determine the rate of interconversion between different conformers at a given temperature. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to map the potential energy surface and determine the heights of these rotational barriers. biomedres.usbiomedres.usresearchgate.net

For the C(aryl)-C(carbonyl) bond, rotation is hindered by the need to overcome steric repulsion between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen or ethyl group, as well as the loss of π-conjugation between the ring and the carbonyl group. In related α-haloacetophenones, the highest energy conformation occurs when the C-X bond is aligned with the π-system of the carbonyl and aromatic ring. beilstein-journals.orgnih.gov The rotational barrier in biphenyl (B1667301) systems, another extensively studied rotational model, can range from 6 to 15 kJ/mol depending on the calculation method. biomedres.usbiomedres.us

For the C(carbonyl)-C(alkyl) bond, the barrier to rotation is generally lower. Studies on molecules like 3-fluoropropene have provided insights into the rotational isomerism of similar fragments. rsc.org The fluorine substituent on the phenyl ring can influence these barriers through electronic effects, potentially altering the electron density of the carbonyl group and affecting conjugation.

Table 2: Calculated Rotational Energy Barriers for Analogous Ketone Fragments

| Rotating Bond | Molecule Type | Method | Energy Barrier (kJ/mol) |

|---|---|---|---|

| C(aryl)-C(carbonyl) | Biphenyl (for comparison) | HF/6-31G** | 6.3 - 13.9 |

| C(aryl)-C(carbonyl) | Acetophenone | DFT | ~15-20 |

| C(carbonyl)-C(haloalkyl) | Fluoroacetone | DFT | > Chloroacetone |

Note: Values are approximate and serve to illustrate the magnitude of rotational barriers in similar chemical environments. nih.govbiomedres.us

Stereochemical Control in 1,3-Dioxane (B1201747) Synthesis

The 1,3-dioxane ring is a common structural motif used as a protecting group for 1,3-diols or carbonyl compounds. thieme-connect.de Its synthesis and conformational behavior are well-documented. acs.orgacs.orgresearchgate.net

The synthesis of 2-substituted 1,3-dioxanes is typically achieved through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. researchgate.net In the context of this compound, the dioxane ring would likely be formed from a precursor such as 3-(3'-fluorobenzoyl)propanal reacting with 1,3-propanediol.

If the reaction involves substituted 1,3-diols (e.g., butane-1,3-diol or pentane-2,4-diol), new stereocenters are formed at the C4 and C6 positions of the dioxane ring, leading to the possibility of cis and trans diastereomers. researchgate.netresearchgate.net The ratio of these diastereomers is determined by thermodynamic and kinetic control. Under thermodynamic equilibrium, the most stable diastereomer, which typically places the largest substituents in equatorial positions, will predominate. researchgate.net The stereoselectivity of such cycloadditions can be influenced by the choice of starting materials, catalyst, and reaction conditions. frontiersin.org

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize angular and torsional strain. thieme-connect.deresearchgate.net However, the presence of two oxygen atoms shortens the C-O bonds compared to C-C bonds, which leads to more pronounced 1,3-diaxial interactions. thieme-connect.de

Consequently, a bulky substituent at the C2 position, such as the 3'-fluoropropiophenone (B119259) group, has a very strong preference for the equatorial position to avoid severe steric repulsion with the axial hydrogens at C4 and C6. thieme-connect.de The energy difference between the axial and equatorial conformers for a substituent is known as its conformational free energy, or A-value. For large groups at C2, the equilibrium lies almost exclusively toward the equatorial conformer.

Substituents on other parts of the ring also have predictable conformational preferences. For example, alkyl or phenyl groups at C5 generally prefer the equatorial position. researchgate.net The presence of polar substituents can lead to more complex behavior due to electrostatic interactions or hydrogen bonding. acs.org

Table 3: Conformational Free Energies (A-values) for Substituents on the 1,3-Dioxane Ring

| Position | Substituent | A-value (kcal/mol) | Preferred Orientation |

|---|---|---|---|

| C2 | Methyl | ~4.0 | Equatorial |

| C2 | Phenyl | >4.0 | Equatorial |

| C4 | Methyl | 2.9 | Equatorial |

| C5 | Methyl | 0.8 | Equatorial |

| C5 | Phenyl | 1.1 - 1.8 | Equatorial |

Note: A-values represent the energy penalty (ΔG°) for a substituent being in the axial position. Data compiled from various conformational studies. researchgate.net

Chiral Synthesis and Stereochemical Resolution of Analogues

The carbon atom of the propiophenone chain attached to the 1,3-dioxane ring is a prochiral center. If this carbon becomes substituted (e.g., with a methyl group at the α-position), it becomes a stereocenter. The synthesis of single enantiomers of such chiral analogues requires methods of asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved by using chiral auxiliaries, chiral catalysts, or chiral reagents. york.ac.uknih.gov For instance, the asymmetric alkylation of a propiophenone enolate using a chiral phase-transfer catalyst could yield an enantiomerically enriched product. researchgate.net Alternatively, asymmetric synthesis of related chiral sulfur compounds has been achieved via the sulfenofunctionalization of chiral allylboronic acids. nih.gov

Chiral resolution is the process of separating a 50:50 mixture of enantiomers (a racemate). wikipedia.orglibretexts.org The most common method involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. pharmacy180.com For a ketone analogue, resolution might involve:

Reacting the racemic ketone with a chiral derivatizing agent to form separable diastereomers.

Reacting a racemic acid or base analogue with a chiral base or acid (e.g., tartaric acid or an alkaloid like brucine) to form diastereomeric salts. libretexts.orgpharmacy180.com

Using chiral column chromatography, where the stationary phase is chiral and interacts differently with the two enantiomers, leading to their separation. pharmacy180.com

Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Enantioselective Methodologies for Fluorinated Ketones

Direct enantioselective synthesis of this compound has not been extensively documented in publicly available literature. However, the synthesis of chiral fluorinated ketones is a significant area of research, and several established methodologies can be applied to produce enantiomerically enriched compounds with similar structural motifs. These methods primarily focus on creating the key stereocenter through asymmetric catalysis.

Asymmetric Hydrogenation

One of the most powerful methods for synthesizing chiral ketones is the asymmetric hydrogenation of a prochiral α,β-unsaturated precursor. For a molecule like this compound, this would involve the enantioselective reduction of the corresponding fluorinated chalcone (B49325) derivative. Chiral ruthenium complexes, particularly those containing diphosphine and diamine ligands, are highly effective for this transformation. lookchem.com The reaction proceeds via the delivery of hydrogen to one of the enantiotopic faces of the double bond, controlled by the chiral catalyst. The high efficiency and selectivity of these catalysts make this a leading strategy for producing chiral ketones. rsc.orgresearchgate.net

Another relevant technique is asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture in place of H₂ gas. Tethered Ru(II)/TsDPEN catalysts have been used for the ATH of 1,3-alkoxy/aryloxy propanones, which are structurally challenging substrates similar to the target compound. acs.org The enantioselectivity in these reactions is governed by a complex interplay of steric and electronic interactions between the substrate and the catalyst. acs.org

Interactive Table: Asymmetric Hydrogenation of α,β-Unsaturated Ketones

| Catalyst System | Substrate Type | Solvent | Yield (%) | ee (%) | Ref |

| [Ir(L1)(cod)]BArF | Tetrasubstituted α,β-unsaturated ketone | PhCl | 90-99 | 93-99 | acs.org |

| RuCl₂(diphosphine)(diamine) | Simple ketones | 2-propanol | High | High | lookchem.com |

| Tethered Ru(II)/TsDPEN | 1,3-dialkoxy/aryloxy ketones | Formic acid/TEA | - | up to 68 | acs.org |

Enantioselective Conjugate Addition

The stereocenter at the β-position relative to the carbonyl group can be effectively constructed through enantioselective Michael (conjugate) addition reactions. This approach involves the addition of a nucleophile to a fluorinated α,β-unsaturated ketone (enone) in the presence of a chiral catalyst. acs.orgnih.gov Organocatalysis, utilizing chiral amines or thioureas, has emerged as a particularly successful strategy. rsc.org These catalysts activate the enone by forming a chiral iminium ion intermediate, which then directs the stereoselective attack of the nucleophile. A wide range of nucleophiles, including malonates, nitroalkanes, and selenols, have been successfully employed. acs.orgnih.govrsc.org

For the synthesis of the target compound, this could involve the conjugate addition of a nucleophile representing the 1,3-dioxan-2-yl moiety to a 3'-fluoro-α,β-unsaturated ketone. Alternatively, a different nucleophile could be added, followed by subsequent chemical transformation into the dioxane ring.

Interactive Table: Catalytic Enantioselective Michael Additions to Enones

| Catalyst Type | Nucleophile | Substrate | Yield (%) | ee (%) | Ref |

| Chiral biamide–phosphine (B1218219) | β-Carbonyl esters | β-Trifluoromethyl enones | - | up to 99 | acs.org |

| Chiral bifunctional NHC/thiourea | Alkyl selenols | Enones | High | High | nih.gov |

| Primary–secondary diamines | Nitroalkanes | Enones | Excellent | Excellent | rsc.org |

| Cinchona alkaloid derivative | tert-butyl β-naphthylmethoxycarbamate | Cyclic enones | - | up to 98 | researchgate.netnih.gov |

Catalytic Asymmetric Fluorination

While the fluorine atom in this compound is on the aromatic ring, the field of asymmetric fluorination is crucial for the synthesis of other chiral fluorinated ketones. Organocatalytic α-fluorination of ketones using chiral amine catalysts (such as Cinchona alkaloids) and an electrophilic fluorine source (like N-fluorobenzenesulfonimide, NFSI) allows for the direct and highly enantioselective installation of a fluorine atom at the α-position. nih.govacs.orgprinceton.eduresearchgate.net This method proceeds through the formation of a chiral enamine intermediate, which selectively reacts with the fluorinating agent. princeton.edu This strategy is highly valuable for producing α-fluoro ketones, which are important building blocks in medicinal chemistry. acs.orgprinceton.edu

Asymmetric Induction in Coupling Reactions

Asymmetric coupling reactions provide an alternative and powerful route to establishing the chiral center in fluorinated ketones. These methods typically involve the enantioselective formation of a carbon-carbon bond adjacent to the carbonyl group, often mediated by a chiral transition metal catalyst.

Palladium-Catalyzed Asymmetric Arylation

A prominent strategy is the palladium-catalyzed asymmetric α-arylation of ketone enolates. This reaction couples an aryl halide or triflate with a ketone, with the stereochemical outcome controlled by a chiral phosphine ligand coordinated to the palladium center. While often applied to the synthesis of α-aryl ketones, this methodology can be adapted. For instance, highly stereoselective palladium-catalyzed α-arylation reactions have been described for 3-aryl-1-indanones, demonstrating the feasibility of controlling stereochemistry in complex cyclic systems. nih.gov A similar strategy could be envisioned for acyclic propiophenones.

A related approach involves the asymmetric arylation of α-keto imines, which can be subsequently hydrolyzed to afford the desired chiral α-amino ketones. rsc.org This highlights the versatility of chiral palladium catalysis in creating stereocenters adjacent to a carbonyl functionality.

Interactive Table: Asymmetric Palladium-Catalyzed Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Stereoselectivity | Ref |

| α-Arylation | 3-Aryl-1-indanones | Aryl bromides | Palladium/Chiral Ligand | High | nih.gov |

| Arylation | C-acyl N-sulfonyl-N,O-aminals | Arylboronic acids | Chiral Palladium(II) Complex | High | rsc.org |

| Dicarbofunctionalization | 1,1-Disubstituted enamides | Aryl/alkenyl boronic acids | Palladium/Chiral Ligand | High enantioselectivity | rsc.org |

Other Asymmetric Coupling Approaches

Modern organic synthesis offers a variety of other catalytic methods for asymmetric C-C bond formation. For example, tandem reactions like the Heck/Suzuki coupling have been developed for the asymmetric synthesis of 3,3-disubstituted isoindolinones, generating quaternary stereocenters with high enantioselectivity. rsc.org While the target compound features a tertiary stereocenter, such advanced methods underscore the potential of transition metal catalysis to construct complex chiral architectures. These strategies rely on a chiral ligand to create an asymmetric environment around the metal center, which then orchestrates the enantioselective bond-forming event. The choice of ligand, metal, and reaction conditions is crucial for achieving high levels of asymmetric induction.

Computational Chemistry and Theoretical Investigations

Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Atomic Charges and Orbital Analysis.The distribution of electron density within a molecule is key to its reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges, identifying electrophilic and nucleophilic sites. For 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone, the electronegative fluorine and oxygen atoms are expected to carry negative partial charges, while the adjacent carbon atoms and the carbonyl carbon would be electron-deficient.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. chemrevlett.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. chemrevlett.com For this molecule, the HOMO is likely to be located on the fluorophenyl ring, while the LUMO may be centered on the propiophenone (B1677668) moiety.

Interactive Table: Hypothetical Frontier Orbital Energies Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity |

Bond Dissociation Energies and Stability Assessments.Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically.ucsb.eduCalculating BDEs can help predict the weakest bonds in a molecule and potential fragmentation pathways in chemical reactions or mass spectrometry. In this compound, the C-F bond is expected to be particularly strong.researchgate.netTheoretical calculations can provide precise values for the BDE of each bond, offering a detailed picture of the molecule's stability.scirp.org

Interactive Table: Hypothetical Bond Dissociation Energies This table presents hypothetical BDE values for key bonds within the molecule.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F (on phenyl ring) | ~540 |

| C-C (in propyl chain) | ~370 |

| C-O (in dioxane ring) | ~360 |

| C=O (carbonyl) | ~740 |

Conformational Landscape Exploration using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly useful for exploring the conformational landscape of flexible molecules.

Synthetic Utility and Advanced Chemical Applications

Role as a Privileged Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone, by virtue of its distinct functional groups, serves as a versatile synthon for the construction of a variety of organic molecules, particularly those containing fluorine, which are of high interest in medicinal and materials chemistry.

The presence of a fluorinated propiophenone (B1677668) backbone makes this compound an excellent starting material for the synthesis of fluoro-containing cyclic and heterocyclic systems. The fluorine atom can significantly influence the biological activity and physicochemical properties of molecules, such as metabolic stability and binding affinity. sapub.orgmdpi.com Fluorinated ketones, in particular, are valuable precursors for a range of heterocyclic compounds. sapub.orgresearchgate.netnih.govresearchgate.nete-bookshelf.de For instance, fluorinated ketones can undergo condensation reactions with various dinucleophiles to yield a diverse array of heterocyclic structures.

One notable application is in the synthesis of fluorinated chromanones through enantioselective tandem reactions. rsc.org Although the specific substrate is a 2-fluorinated 1,3-diketone, the principle of utilizing a fluorinated ketone to construct a heterocyclic system is directly applicable. The propiophenone moiety can be readily converted into a 1,3-diketone, which can then participate in similar cyclization reactions.

| Precursor Type | Heterocyclic Product | Reaction Type | Key Features |

| Fluorinated Ketones | Fluorinated Pyrroles | Condensation | Introduction of fluorine enhances biological and chemical properties. researchgate.net |

| Fluorinated 1,3-Diketones | Fluorinated Chromanones | Tandem Michael Addition/Cyclization | Enantioselective synthesis of complex heterocyclic structures. rsc.org |

| Fluorinated Ketones | Fluorinated Thiophenes | Cycloaddition | Versatile methodology for stereochemically controlled synthesis. nih.gov |

In the realm of multi-step total synthesis, the protection of reactive functional groups is a critical strategy. The 1,3-dioxan-2-yl group in the target molecule serves as a protecting group for a carbonyl functionality. This protection is crucial in sequences where other parts of the molecule need to be modified under conditions that would otherwise affect the ketone. thieme-connect.deorganic-chemistry.org 1,3-dioxanes are stable under a variety of reaction conditions, including basic, reductive, and oxidative environments, but can be readily removed under acidic conditions. thieme-connect.de

The propiophenone core itself is a common structural motif in many pharmaceuticals, making its derivatives valuable intermediates. wikipedia.orgmanavchem.comgoogle.com For example, propiophenone derivatives are precursors to drugs such as phenmetrazine and propoxyphen. wikipedia.org The fluorinated analog, this compound, therefore, stands as a promising intermediate for the synthesis of novel fluorinated pharmaceuticals. The strategic placement of the fluorine atom can lead to improved pharmacokinetic and pharmacodynamic profiles of the final drug candidates. mdpi.com

| Protected Group | Protecting Group | Key Advantages in Synthesis | Example of Application |

| Ketone | 1,3-Dioxan | Stability to basic, reductive, and oxidative conditions; easily deprotected with acid. thieme-connect.de | Synthesis of complex natural products and pharmaceuticals where selective reactions are required. researchgate.netnih.gov |

| Propiophenone Core | - | Precursor to various pharmaceuticals. wikipedia.orgmanavchem.com | Synthesis of psychoactive drugs and other CNS agents. ontosight.ai |

Application in Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient synthetic strategies. The structure of this compound is amenable to such processes. For instance, the ketone functionality can be enolized and participate in a Michael addition, which could then be followed by an intramolecular cyclization, potentially involving the fluorinated aromatic ring or a pre-installed functional group.

An example of a relevant tandem reaction is the enantioselective synthesis of fluorinated tricyclic chromanones from 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes. rsc.org This process involves a Michael addition followed by cycloketalization and hemiacetalization. The propiophenone derivative could be elaborated to a similar 1,3-diketone and then subjected to analogous tandem reaction conditions to afford complex fluorinated heterocyclic architectures. The development of such tandem reactions is a key area in modern organic synthesis for the rapid construction of molecular complexity. pkusz.edu.cn

Exploration of Derivatization for Material Science Precursors

Fluorinated polymers possess unique properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications, from electronics to coatings. pageplace.de The presence of a fluorine atom and a polymerizable group (or a group that can be converted into one) on a molecule can make it a useful monomer for the synthesis of such high-performance materials.

The ketone functionality in this compound offers a handle for derivatization. For instance, it can be converted to a vinyl group through a Wittig reaction or other olefination methods. The resulting fluorinated styrene (B11656) derivative could then be polymerized to yield a fluorinated polystyrene. The properties of the resulting polymer would be influenced by the fluorine substituent on the aromatic ring. Ketone-functionalized monomers are increasingly being used to create well-defined polymers with reactive handles for post-polymerization modification. nih.gov

| Functional Group for Derivatization | Potential Derivative | Application in Material Science |

| Ketone | Vinyl Group (via Wittig reaction) | Monomer for fluorinated polymers with tailored properties. pageplace.de |

| Aromatic Ring | Further functionalization | Precursor for liquid crystals or organic light-emitting diodes (OLEDs). |

| Ketone | Oxime or Hydrazone | Building block for coordination polymers or metal-organic frameworks (MOFs). |

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for propiophenone (B1677668) and dioxane moieties often rely on traditional approaches that may involve harsh conditions, stoichiometric reagents, and challenging purification procedures. A primary goal for future research is the development of greener and more atom-economical synthetic pathways.

Key research objectives include:

Solid Acid Catalysis: Investigating the use of heterogeneous solid acid catalysts, such as zeolites, acid-montmorillonites, or functionalized mesoporous silica (B1680970) (e.g., ZnAlMCM-41), for the key reaction steps. rsc.orgresearchgate.net These catalysts offer advantages like simplified product isolation, catalyst recyclability, and reduced generation of corrosive waste streams compared to traditional Lewis or Brønsted acids. rsc.org

Green Solvents: Moving away from conventional volatile organic compounds towards more environmentally benign solvent systems. Research could explore the use of water, supercritical fluids, or bio-based solvents for the synthesis of 3-(1,3-Dioxan-2-YL)-3'-fluoropropiophenone. bas.bg The Claisen-Schmidt condensation to form related chalcone (B49325) structures has been successfully performed in water, suggesting its feasibility for similar reactions. bas.bg

Energy Efficiency: Employing energy-efficient activation methods like microwave or ultrasound irradiation to shorten reaction times and potentially improve yields. researchgate.net These techniques can offer significant advantages over conventional heating.

| Research Area | Traditional Method | Proposed Sustainable Alternative | Key Benefits |

| Catalysis | Homogeneous acids (e.g., AlCl₃, H₂SO₄) | Heterogeneous solid acids (e.g., Zeolites, Clays) | Reusability, reduced waste, easier separation. rsc.orgresearchgate.net |

| Solvent | Volatile organic compounds (e.g., CHCl₃, THF) | Green solvents (e.g., Water, bio-solvents) | Reduced environmental impact, improved safety. bas.bg |

| Energy | Conventional heating | Microwave/Ultrasound irradiation | Faster reactions, lower energy consumption. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical structure of this compound features multiple reactive sites: the ketone carbonyl group, the fluorinated aromatic ring, the active methylene (B1212753) protons, and the dioxane acetal (B89532). Future work should aim to uncover novel transformations by leveraging the interplay between these functional groups.

Potential avenues of exploration include:

Fluorine-Directed Reactions: The electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring, opening avenues for specialized functionalization reactions, such as regioselective nucleophilic aromatic substitution or metal-catalyzed cross-coupling.